Bis(8-hydroxyquinolyl) sulphate, monopotassium salt
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt
Brand Name:
Vulcanchem
CAS No.:
15077-57-3
VCID:
VC20957062
InChI:
InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1
SMILES:
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]
Molecular Formula:
C18H15KN2O6S
Molecular Weight:
426.5 g/mol
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt
CAS No.: 15077-57-3
Cat. No.: VC20957062
Molecular Formula: C18H15KN2O6S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15077-57-3 |
|---|---|
| Molecular Formula | C18H15KN2O6S |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | potassium;hydrogen sulfate;quinolin-8-ol |
| Standard InChI | InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |
| Standard InChI Key | UBNZCPOURPEUMB-UHFFFAOYSA-M |
| SMILES | C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
| Canonical SMILES | C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator